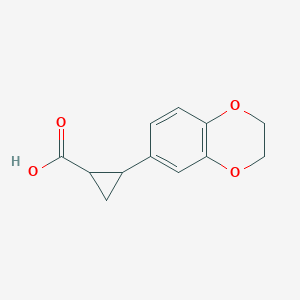![molecular formula C13H15ClN2O2 B1419299 tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1148027-12-6](/img/structure/B1419299.png)
tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
Übersicht
Beschreibung
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group is a common protecting group in organic synthesis, and the cyano group can participate in various reactions .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. For example, they can be hydrolyzed to yield the corresponding amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Carbamates are generally stable but can be hydrolyzed under certain conditions .Wissenschaftliche Forschungsanwendungen
1. Catalytic Reactions and Synthesis
Tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate and its derivatives are used in various catalytic reactions and synthesis processes. For instance, it has been utilized in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines (Storgaard & Ellman, 2009). Also, the compound has been involved in the synthesis of α-aminated methyllithium by DTBB-catalyzed lithiation (Ortiz, Guijarro, & Yus, 1999).
2. Molecular Structure and Interactions
Research has been conducted to understand the molecular structure and interactions of tert-butyl carbamate derivatives. Studies like the analysis of two carbamate derivatives highlighting the interplay of strong and weak hydrogen bonds provide insights into their crystal structures (Das et al., 2016).
3. Use in Synthetic Methods
The compound is also a crucial intermediate in various synthetic methods. For example, it has been used as a source of the MeNHCH2− synthon in reactions involving lithium powder and different electrophiles (Guijarro, Ortiz, & Yus, 1996). Additionally, its derivatives play a role in the preparation and reaction of amido-substituted furans in organic syntheses (Padwa, Brodney, & Lynch, 2003).
4. Crystallography and Chemical Properties
Research on tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate extends to crystallography and examining its chemical properties. Studies have explored its isomorphous crystal structures and interactions involving hydrogen and halogen bonds (Baillargeon et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-chlorophenyl)-cyanomethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLLRYDJOYVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148909 | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate | |
CAS RN |
1148027-12-6 | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




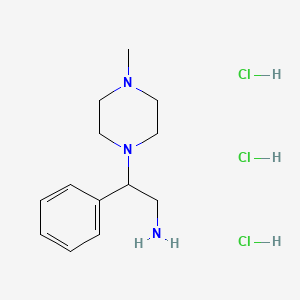
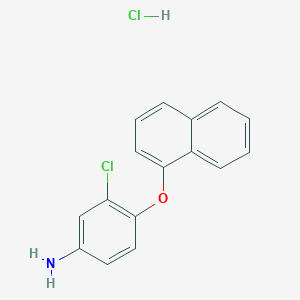


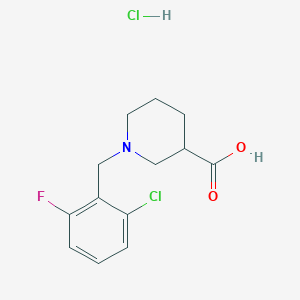
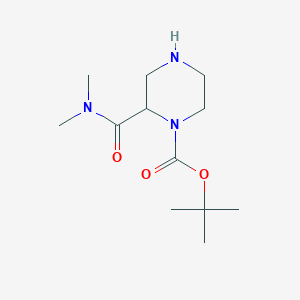
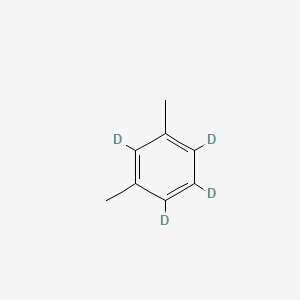
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)


![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
